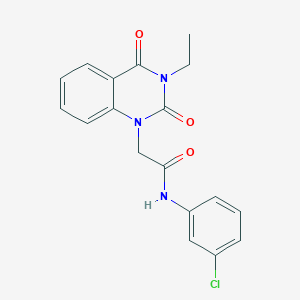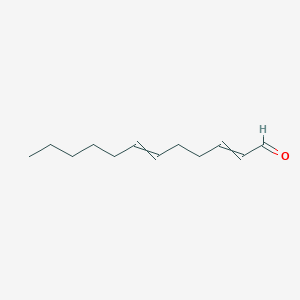![molecular formula C28H22N2O4S B14090177 1-(3-Ethoxyphenyl)-7-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090177.png)
1-(3-Ethoxyphenyl)-7-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethoxyphenyl)-7-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their significant biological and pharmaceutical activities, making them valuable in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . For 1-(3-Ethoxyphenyl)-7-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, a multi-step synthesis process is required. The key steps include:
Formation of the benzothiazole core: This can be achieved through the cyclization of 2-aminobenzenethiol with appropriate aldehydes or ketones under acidic conditions.
Introduction of the chromeno[2,3-c]pyrrole moiety: This involves the reaction of the benzothiazole intermediate with suitable reagents to form the chromeno[2,3-c]pyrrole structure.
Final functionalization: The ethoxyphenyl and methyl groups are introduced through further substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often employs advanced techniques like microwave irradiation, one-pot multicomponent reactions, and molecular hybridization . These methods enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
1-(3-Ethoxyphenyl)-7-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups like halogens or alkyl groups.
科学的研究の応用
1-(3-Ethoxyphenyl)-7-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-Ethoxyphenyl)-7-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to inhibit various enzymes and receptors, leading to its biological effects . The compound may also interact with DNA and proteins, affecting cellular processes.
類似化合物との比較
Similar Compounds
- 2-(6-Methyl-1,3-benzothiazol-2-yl)phenol
- 6-Ethoxy-1,3-benzothiazol-2-yl derivatives
- N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide
Uniqueness
1-(3-Ethoxyphenyl)-7-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of the benzothiazole and chromeno[2,3-c]pyrrole moieties. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C28H22N2O4S |
|---|---|
分子量 |
482.6 g/mol |
IUPAC名 |
1-(3-ethoxyphenyl)-7-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H22N2O4S/c1-4-33-18-7-5-6-17(14-18)24-23-25(31)19-12-15(2)9-11-21(19)34-26(23)27(32)30(24)28-29-20-10-8-16(3)13-22(20)35-28/h5-14,24H,4H2,1-3H3 |
InChIキー |
KHGCDKNTCXAASU-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC5=C(S4)C=C(C=C5)C)OC6=C(C3=O)C=C(C=C6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(Hydroxyimino)-3,6,6-trimethyl-5,6,7-trihydrobenzo[1,2-b]furan-2-carboxylic acid](/img/structure/B14090113.png)
![2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[(2-methylbenzyl)oxy]phenol](/img/structure/B14090120.png)
![2-(7-Hydroxy-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)prop-2-enoic acid](/img/structure/B14090121.png)


![8-(2-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14090136.png)


![3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-4-(3-methoxy-phenyl)-5-pyridin-3-ylmethyl-4,5-dihydro-1H-pyrro lo[3,4-c]pyrazol-6-one](/img/structure/B14090169.png)



